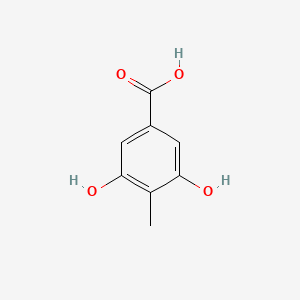
3-(2-Methylpyrimidin-4-yl)aniline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of aniline derivatives is a topic of interest in the field of organic chemistry. Paper discusses the use of 2-(pyridin-2-yl)aniline as a directing group for C-H amination mediated by cupric acetate. This suggests that similar methodologies could potentially be applied to the synthesis of "3-(2-Methylpyrimidin-4-yl)aniline," where a directing group might be used to facilitate the amination of a methylpyrimidinyl moiety.
Molecular Structure Analysis
While the exact molecular structure of "3-(2-Methylpyrimidin-4-yl)aniline" is not provided, paper examines the crystal structure of a related compound, 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline (PSMA), and finds that the molecule is essentially coplanar. This suggests that the molecular structure of "3-(2-Methylpyrimidin-4-yl)aniline" could also exhibit coplanarity between its aromatic rings, which could influence its reactivity and interactions.
Chemical Reactions Analysis
Aniline derivatives can participate in various chemical reactions. The papers do not directly discuss the reactions of "3-(2-Methylpyrimidin-4-yl)aniline," but paper provides insight into the C-H amination reaction, which could be relevant. Additionally, paper explores the formation of halogen bonds with aniline, indicating that "3-(2-Methylpyrimidin-4-yl)aniline" might also form similar interactions due to the presence of the aniline moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of "3-(2-Methylpyrimidin-4-yl)aniline" can be inferred from related compounds. For example, paper discusses the crystal structure and DFT studies of PSMA, which could provide a basis for predicting the properties of "3-(2-Methylpyrimidin-4-yl)aniline," such as its electronic structure and intermolecular interactions. Paper also mentions the evaluation of anticancer activity for aniline derivatives, suggesting potential biological activities for the compound .
Applications De Recherche Scientifique
“3-(2-Methylpyrimidin-4-yl)aniline” has been used in the design, synthesis, and evaluation of several 2-substituted aniline pyrimidine derivatives as highly potent dual inhibitors of Mer and c-Met kinases for effective tumor treatment .
Results and Outcomes
One derivative, referred to as compound 18c, emerged as a standout candidate. It demonstrated robust inhibitory activity against Mer and c-Met kinases, with IC50 values of 18.5 ± 2.3 nM and 33.6 ± 4.3 nM, respectively . Additionally, compound 18c displayed good antiproliferative activities on HepG2, MDA-MB-231, and HCT116 cancer cells, along with favorable safety profiles in hERG testing . Notably, it exhibited exceptional liver microsomal stability in vitro, with a half-life of 53.1 min in human liver microsome . Compound 18c also exhibited dose-dependent cytotoxicity and hindered migration of HCT116 cancer cells, as demonstrated in apoptosis and migration assays . These findings collectively suggest that compound 18c holds promise as a dual Mer/c-Met agent for cancer treatment .
Safety And Hazards
Propriétés
IUPAC Name |
3-(2-methylpyrimidin-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-8-13-6-5-11(14-8)9-3-2-4-10(12)7-9/h2-7H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWKPJRZFGLSAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370709 | |
| Record name | 3-(2-methylpyrimidin-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylpyrimidin-4-yl)aniline | |
CAS RN |
175201-90-8 | |
| Record name | 3-(2-Methyl-4-pyrimidinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175201-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-methylpyrimidin-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175201-90-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



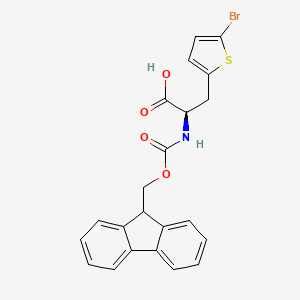
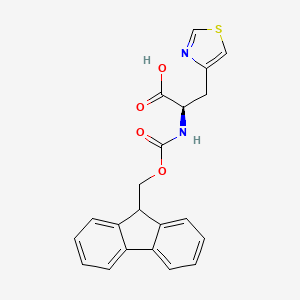
![1,2-Bis[bis(pentafluorophenyl)phosphino]ethane](/img/structure/B1333563.png)

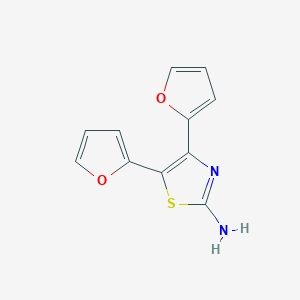
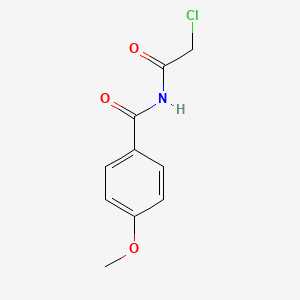



![5-[3-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1333600.png)

